2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate
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Overview
Description
2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate is a complex organic compound with a unique structure This compound is characterized by the presence of two benzofuran rings, each containing a 1,3-dioxo-1,3-dihydro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate typically involves multi-step organic reactions. One common approach is the esterification of 5-isobenzofurancarboxylic acid with 4-hydroxyphenethyl alcohol, followed by cyclization to form the benzofuran rings. The reaction conditions often require the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups into hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the field of anticancer research.
Mechanism of Action
The mechanism by which 2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Isobenzofurancarboxylic acid: A precursor in the synthesis of the compound.
1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl esters: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of 2-[4-(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)phenyl]ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate lies in its dual benzofuran rings and the presence of multiple reactive sites. This makes it a versatile compound for various chemical modifications and applications .
Properties
Molecular Formula |
C26H14O10 |
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Molecular Weight |
486.4 g/mol |
IUPAC Name |
2-[4-(1,3-dioxo-2-benzofuran-5-carbonyl)oxyphenyl]ethyl 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C26H14O10/c27-21(14-3-7-17-19(11-14)25(31)35-23(17)29)33-10-9-13-1-5-16(6-2-13)34-22(28)15-4-8-18-20(12-15)26(32)36-24(18)30/h1-8,11-12H,9-10H2 |
InChI Key |
NUBZIIUEZXFHLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCOC(=O)C2=CC3=C(C=C2)C(=O)OC3=O)OC(=O)C4=CC5=C(C=C4)C(=O)OC5=O |
Origin of Product |
United States |
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